molecular formula C8H6ClFO B8584181 3-Chloro-2-fluoro-6-methylbenzaldehyde

3-Chloro-2-fluoro-6-methylbenzaldehyde

Cat. No.: B8584181
M. Wt: 172.58 g/mol
InChI Key: PTQQALAIJVMYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoro-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

3-chloro-2-fluoro-6-methylbenzaldehyde

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3

InChI Key

PTQQALAIJVMYCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Reference: E. J. Org. Chem. 2005, 2116-2123) To a solution of 2,2,6,6-tetramethylpiperidine (0.642 mL, 3.80 mmol) in THF (15 mL) at −78° C. was added n-BuLi (2.162 mL, 3.46 mmol) dropwise. The resulting solution was stirred at −78° C. for 1 h and added 1-chloro-2-fluoro-4-methylbenzene (0.5 g, 3.46 mmol) dropwise. The solution was stirred for additional 0.5 h and then added DMF (0.536 mL, 6.92 mmol). The reaction was stirred at −78° C. for 1.5 h and at ambient temperature for 12 h. The mixture was diluted with water and extracted with EtOAc (3×). The combined organic layer was washed with brine and concentrated. The residue was purified by silica gel chromatography to yield the desired product (43 mg, 7%).
Quantity
0.642 mL
Type
reactant
Reaction Step One
Quantity
2.162 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.536 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
7%

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